N'-[(4-tert-butylphenyl)methyl]propane-1,3-diamine
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Overview
Description
N’-[(4-tert-butylphenyl)methyl]propane-1,3-diamine is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further linked to a propane-1,3-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-tert-butylphenyl)methyl]propane-1,3-diamine typically involves the reaction of 4-tert-butylbenzyl chloride with propane-1,3-diamine under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of N’-[(4-tert-butylphenyl)methyl]propane-1,3-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-tert-butylphenyl)methyl]propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides or nitro compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Amine oxides, nitro compounds.
Reduction: Secondary amines, primary amines.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
N’-[(4-tert-butylphenyl)methyl]propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique structural properties.
Mechanism of Action
The mechanism of action of N’-[(4-tert-butylphenyl)methyl]propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
N-methyl-1,3-propanediamine: A structurally similar compound with a methyl group instead of the tert-butyl group.
tert-Butyl methyl ether: Another compound containing the tert-butyl group, but with different functional groups.
Uniqueness
N’-[(4-tert-butylphenyl)methyl]propane-1,3-diamine is unique due to the presence of both the tert-butyl group and the propane-1,3-diamine moiety, which confer distinct chemical and physical properties. This combination of features makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H24N2 |
---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
N'-[(4-tert-butylphenyl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C14H24N2/c1-14(2,3)13-7-5-12(6-8-13)11-16-10-4-9-15/h5-8,16H,4,9-11,15H2,1-3H3 |
InChI Key |
YEVVOUBRNUTMJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNCCCN |
Origin of Product |
United States |
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